molecular formula C8H12N2O2S2 B12955018 3-((2-(Thiazol-4-yl)ethyl)amino)thietane 1,1-dioxide

3-((2-(Thiazol-4-yl)ethyl)amino)thietane 1,1-dioxide

Cat. No.: B12955018
M. Wt: 232.3 g/mol
InChI Key: VJOZSSAUOFJGJD-UHFFFAOYSA-N
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Description

3-((2-(Thiazol-4-yl)ethyl)amino)thietane 1,1-dioxide is a heterocyclic compound that features a thiazole ring and a thietane ring with a sulfone group The thiazole ring, which contains both sulfur and nitrogen atoms, is known for its aromaticity and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(Thiazol-4-yl)ethyl)amino)thietane 1,1-dioxide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions. This reaction forms the thiazole nucleus.

    Attachment of the Ethylamine Group: The thiazole ring is then reacted with 2-bromoethylamine to introduce the ethylamine group at the 2-position of the thiazole ring.

    Formation of the Thietane Ring: The final step involves the cyclization of the intermediate with a suitable sulfone precursor to form the thietane ring with a sulfone group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazole ring can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions, particularly at the 2- and 5-positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 3-((2-(Thiazol-4-yl)ethyl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. The sulfone group can also participate in redox reactions, affecting cellular processes. The exact pathways and targets would depend on the specific application and context in which the compound is used .

Properties

Molecular Formula

C8H12N2O2S2

Molecular Weight

232.3 g/mol

IUPAC Name

1,1-dioxo-N-[2-(1,3-thiazol-4-yl)ethyl]thietan-3-amine

InChI

InChI=1S/C8H12N2O2S2/c11-14(12)4-8(5-14)9-2-1-7-3-13-6-10-7/h3,6,8-9H,1-2,4-5H2

InChI Key

VJOZSSAUOFJGJD-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1(=O)=O)NCCC2=CSC=N2

Origin of Product

United States

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